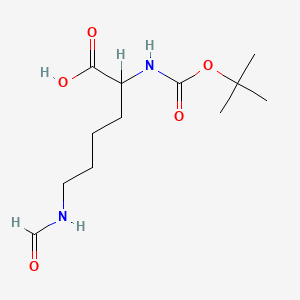

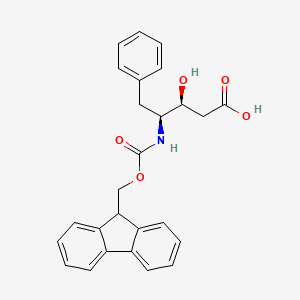

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Fmoc-amino acids and their derivatives involves a variety of chemical reactions tailored to introduce the Fmoc protecting group while preserving the integrity and configuration of the amino acid backbone. Methods such as the reaction of amino acids with (4-iodomethylphenoxy)acetic acid 2-oxo-2-phenylethyl ester have been utilized to achieve high yields of Fmoc-aminoacyloxymethylphenoxyacetic acids, showcasing the versatility and efficiency of synthetic approaches in generating Fmoc-protected amino acids for peptide synthesis (Zinieris et al., 2006).

Molecular Structure Analysis

The molecular structure of Fmoc-amino acids reveals a combination of hydrophobic and aromatic characteristics conferred by the Fmoc group, which are crucial for self-assembly and interaction processes. Studies have detailed the structural and supramolecular features of Fmoc-amino acids, highlighting the noncovalent interactions and patterns that underpin their recognition and assembly properties (Bojarska et al., 2020).

Chemical Reactions and Properties

Fmoc-amino acids participate in a range of chemical reactions, primarily focused on peptide bond formation and the removal of the Fmoc group. The chemical properties of these compounds are designed to facilitate their role in solid-phase peptide synthesis (SPPS), where the Fmoc group can be removed under basic conditions without affecting the peptide chain being synthesized. This selective reactivity is essential for the stepwise construction of peptides and peptidomimetics on a solid support.

Physical Properties Analysis

The physical properties of Fmoc-amino acids, such as solubility, melting point, and optical activity, are significantly influenced by the Fmoc group. These properties are critical in determining the conditions for peptide synthesis and purification processes. The introduction of the Fmoc group increases hydrophobicity and affects the overall solubility profile of the amino acid, which can be leveraged to improve synthesis efficiency and product isolation.

Chemical Properties Analysis

The chemical properties of Fmoc-amino acids center around their reactivity in peptide bond formation and the protective role of the Fmoc group. The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis. This protective strategy is fundamental in enabling the synthesis of complex peptides and proteins with high fidelity and efficiency.

Safety and Hazards

特性

IUPAC Name |

(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-phenylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24,28H,14-16H2,(H,27,31)(H,29,30)/t23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFWEZMWBJEUAX-ZEQRLZLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。